Cronaburmine
Overview
Description
Cronaburmine is a useful research compound. Its molecular formula is C17H25NO5 and its molecular weight is 323.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitussive and Central Respiratory Depressant Effects
Cronaburmine, identified as an alkaloid in Stemona tuberosa, demonstrates significant antitussive (cough suppressing) properties. Studies have shown that it acts on the central part of the cough reflex pathway, distinguishing it from other alkaloids that target the peripheral cough reflex pathway. Furthermore, this compound exhibits central respiratory depressant effects. These findings underline its potential use in treating cough and related respiratory conditions. However, the central depressant effects also suggest a need for cautious application in therapeutic contexts (Xu et al., 2010).
Variation in Antitussive Potency and Chemical Profiles
Research on Stemona tuberosa has highlighted the varying antitussive potencies of its different alkaloids, including this compound. This variation is attributed to the differences in their action on the cough reflex pathway and their chemical structures. The diversity in chemical profiles of the herb, which includes this compound as a significant component, adds complexity to the quality control and standardization of botanical products used for cough suppression (Xu et al., 2006).
Comprehensive Review of Phytochemistry and Pharmacology
A comprehensive review encompassing the traditional applications, phytochemistry, pharmacology, and toxicity of Stemonae Radix, which includes Stemona tuberosa, the source of this compound, has been conducted. This review consolidates existing knowledge on the pharmacological effects of this compound and other compounds from the plant. The focus includes its antitussive and potential antiviral properties, highlighting its importance in treating respiratory diseases and possibly other conditions. However, the review also emphasizes the challenges in connecting specific chemical constituents, like this compound, to their pharmacological activities, suggesting the need for further targeted research (Wang et al., 2021).
Authentication and Quality Assessment in Traditional Medicine
The authentication and quality assessment of Stemona tuberosa, the source of this compound, have been the subject of research due to its long history of use in treating coughing and its presence in various botanical products. The complexities of multiple origins of source plants and the existence of multiple antitussive components, including this compound, make the standardization and quality control of these products quite challenging. This research has implications for ensuring the safety and efficacy of this compound in traditional and modern therapeutic applications (But et al., 2012).
Properties
IUPAC Name |
6-(1-hydroxyethyl)-4,5-dimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-9-10(2)16(20)23-13-5-7-18-6-4-12(15(13)18)8-22-17(21)14(9)11(3)19/h4,9-11,13-15,19H,5-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDQYTWFUGHCZNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)OC2CCN3C2C(=CC3)COC(=O)C1C(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10991596 | |
Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71295-32-4 | |
Record name | Cronaburmine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071295324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(1-Hydroxyethyl)-3,4-dimethyl-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10991596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.